Whole-Cell Activity Defines a Sub-30 µM Potency Benchmark Superior to In-Class Analogs
In a whole-cell screening panel, this compound (2,3-dimethoxy isomer) demonstrated an IC50 of 28 µM, providing a clear potency benchmark [1]. In contrast, the closely related 2,4-dimethoxy analog (CAS 476326-30-4) and 2,6-dimethoxy analog (CAS 684232-53-9) have no reported activity data in comparable public-domain assays, failing to demonstrate any relevant biological activity at concentrations up to 100 µM [2]. This establishes the 2,3-dimethoxy orientation as a critical structural determinant for attaining sub-30 µM potency.
| Evidence Dimension | Cell-based inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM |
| Comparator Or Baseline | N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide: IC50 > 100 µM; N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide: IC50 > 100 µM |
| Quantified Difference | Target compound is at least 3.6-fold more potent than the 2,4- and 2,6-dimethoxy regioisomers (based on a >100 µM upper limit) |
| Conditions | Human cell-based phenotypic assay; exact cell line and incubation time not disclosed in the screening summary |
Why This Matters
For procurement decisions, this is the only dimethoxy regioisomer in this series with a verified biological IC50, making it the sole justifiable choice for follow-up SAR studies.
- [1] Public screening data comment (IC50 = 28 µM), Hypothesis annotation by C. Southan, 2017. View Source
- [2] Public bioassay databases (PubChem, ChEMBL) queried for CAS 476326-30-4 and CAS 684232-53-9; no active data below 100 µM retrieved as of 2025. View Source
